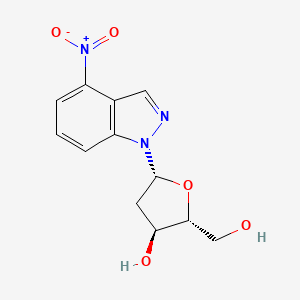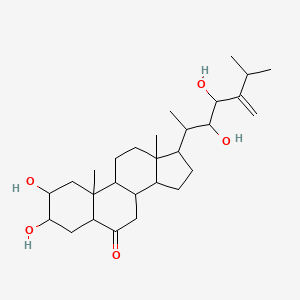![molecular formula C21H20O10 B1252412 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252412.png)
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apigenin-7-O-beta-D-glucopyranoside, also known as apigenin 7-glucoside, is a naturally occurring flavonoid glycoside. It is derived from apigenin, a common flavonoid found in many plants, including parsley, celery, and chamomile. This compound is known for its antioxidant, anti-inflammatory, and anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves the glycosylation of apigenin. One common method is the Koenigs-Knorr reaction, where apigenin is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or silver oxide . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The plant material is first dried and ground, followed by extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate the desired compound .
Types of Reactions:
Oxidation: Apigenin-7-O-beta-D-glucopyranoside can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esterified or etherified products.
Wissenschaftliche Forschungsanwendungen
Apigenin-7-O-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of flavonoids.
Biology: Investigated for its role in cell differentiation and apoptosis.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neuroprotection.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity, scavenging reactive oxygen species (ROS) and reducing oxidative stress. It also modulates various signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, it has been shown to activate the AMPK signaling pathway, which plays a role in cellular energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Luteolin-7-O-beta-D-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin-3-O-beta-D-glucoside: Known for its strong antioxidant activity.
Kaempferol-3-O-beta-D-glucoside: Exhibits anti-cancer and anti-inflammatory effects
Uniqueness: Apigenin-7-O-beta-D-glucopyranoside is unique due to its specific glycosylation at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This modification also influences its biological activity, making it a valuable compound for various therapeutic applications .
Eigenschaften
Molekularformel |
C21H20O10 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18+,19-,20-,21-/m1/s1 |
InChI-Schlüssel |
KMOUJOKENFFTPU-RSRIQPTJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyme |
apigenin 7-O-beta-glucoside apigenin-7-D-glucoside apigenin-7-glucoside apigenin-7-O-beta-D-glucopyranoside apigetrin cosmetin cosmosiin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6,10-trimethyl-4H,5H,6H,7H,8H,11H-cyclodeca[b]furan-5-one](/img/structure/B1252330.png)
![[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride](/img/structure/B1252331.png)
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252332.png)









![7-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1252354.png)
